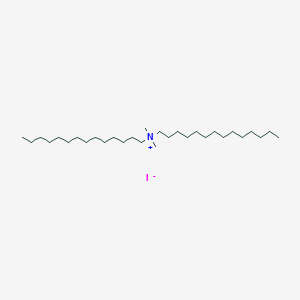
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a phenylphosphonamidate moiety
Preparation Methods
The synthesis of 4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate typically involves the reaction of 4-chlorophenol with cyclohexylamine and phenylphosphonic dichloride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The process involves the formation of an intermediate, which is then further reacted to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate can be compared with other similar compounds, such as:
4-Chlorophenyl P-cyclohexyl-N-methylphosphonamidate: Similar structure but with a methyl group instead of a phenyl group.
4-Chlorophenyl P-cyclohexyl-N-ethylphosphonamidate: Similar structure but with an ethyl group instead of a phenyl group.
4-Chlorophenyl P-cyclohexyl-N-isopropylphosphonamidate: Similar structure but with an isopropyl group instead of a phenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
138767-70-1 |
|---|---|
Molecular Formula |
C18H21ClNO2P |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-[(4-chlorophenoxy)-cyclohexylphosphoryl]aniline |
InChI |
InChI=1S/C18H21ClNO2P/c19-15-11-13-17(14-12-15)22-23(21,18-9-5-2-6-10-18)20-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,20,21) |
InChI Key |
XFLARJLIDTVRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=O)(NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)


![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)




![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)



